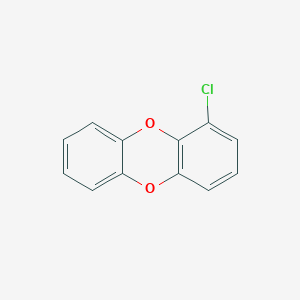

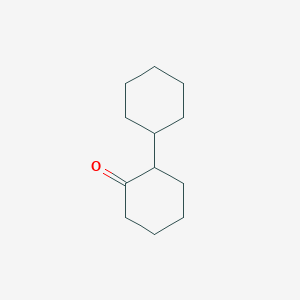

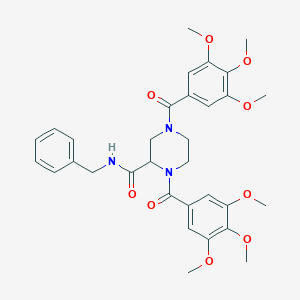

![molecular formula C20H12 B167089 ベンゾ[e]ピレン-d12 CAS No. 205440-82-0](/img/structure/B167089.png)

ベンゾ[e]ピレン-d12

概要

説明

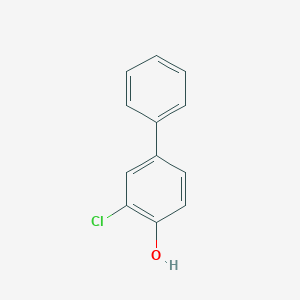

Benzo[e]pyrene-d12 is an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[a]pyrene, wherein all the carbon attached protons (C-H) are replaced by deuterium atoms .

The synthesis process involves replacing all the carbon-attached protons (C-H) in benzo[a]pyrene with deuterium atoms .

Molecular Structure Analysis

The molecular formula of Benzo[e]pyrene-d12 is C20H12 . The InChI string isInChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D . The molecular weight is 264.4 g/mol . Physical And Chemical Properties Analysis

Benzo[e]pyrene-d12 has a molecular weight of 264.4 g/mol . The exact physical properties such as boiling point, melting point, and solubility are not explicitly mentioned in the search results.科学的研究の応用

ベンゾ[e]ピレン-d12: 科学研究におけるアプリケーションの包括的な分析

食品安全分析: this compoundは、食品サンプル中のベンゾ(a)ピレン含有量を定量化するために、ガスクロマトグラフィー/質量分析法において安定同位体内部標準として使用されます。 このアプリケーションは、食品中の潜在的な発がん物質を検出する際の測定値の正確性を保証し、食品安全規制と消費者健康に貢献しています .

環境モニタリング: 多環芳香族炭化水素(PAHs)の指標として、this compoundは環境モニタリングにおいて重要な役割を果たします。 This compoundは、環境と人間の健康に影響を与える重要な汚染物質であるPAHsの存在を測定することで、空気質の評価に役立ちます .

毒性学的研究: 毒性学では、this compoundは、短期間の変異原性および発がん性を調べる実験室研究における陽性対照として役立ちます。 This compoundの役割は、毒性のメカニズムと発がん物質に対する細胞抵抗性の遺伝的要件を理解する上で不可欠です .

分析化学: この化合物の重水素化された形態は、ガスクロマトグラフィー/質量分析(GC/MS)法を通じて環境データを測定する際の精度と正確性を向上させます。 This compoundは、分析結果の信頼性を高めるために、方法のパフォーマンスを測定するためのサロゲート化合物として使用されます .

海洋生物学: 研究者は、環境汚染物質が海洋生物に与える影響を評価するために、this compoundを使用しています。 たとえば、this compoundは、生体内で暴露された海洋ムール貝のえらと消化腺に対するベンゾ(a)ピレンの影響を研究するために使用されてきました .

遺伝毒性研究: this compoundは、遺伝子変異や姉妹染色分体交換などの遺伝毒性効果とDNA付加体の形成を測定する研究に役立ちます。 This compoundは、ベンゾ(a)ピレン-DNA結合の有効性を内部線量計として評価するのに役立ちます .

作用機序

Target of Action

Benzo[e]pyrene-d12, an isotope-labeled analog of the polycyclic aromatic hydrocarbon benzo[e]pyrene , primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons .

Mode of Action

Benzo[e]pyrene-d12 interacts with its primary target, AhR, triggering various toxicological effects . The activation of AhR can participate in regulating lipogenesis and lipolysis .

Biochemical Pathways

Upon entering the human body, numerous enzymes act on Benzo[e]pyrene-d12, transforming it into intermediates that are highly electrophilic in nature and can bind with DNA covalently . This process affects the normal functioning of DNA and can lead to mutations and other genetic alterations .

Pharmacokinetics

The pharmacokinetics of Benzo[e]pyrene-d12 involves its absorption, distribution, metabolism, and excretion (ADME) in animals . It is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . The compound’s ADME properties significantly impact its bioavailability .

Result of Action

The activation of AhR by Benzo[e]pyrene-d12 can lead to cytotoxicity, proliferation of tumor cells, and alteration of gene expression . The biotransformation of Benzo[e]pyrene-d12 contributes to the formation of DNA lesions and stable DNA adducts, which are also concentration-dependent .

Action Environment

The action of Benzo[e]pyrene-d12 is influenced by environmental factors. For instance, polycyclic aromatic hydrocarbons (PAHs) of high molecular weight, including Benzo[e]pyrene-d12, are mainly adsorbed on the particulate phase and exhibit stronger carcinogenicity . This suggests that the compound’s action, efficacy, and stability can be influenced by its environmental context .

Safety and Hazards

Benzo[e]pyrene-d12 may be fatal if swallowed and enters airways. It can cause skin irritation and may cause drowsiness or dizziness. It is very toxic to aquatic life with long-lasting effects .

Relevant Papers Several papers were found during the search, including "Insight into the High-Efficiency Benzo(a)pyrene Degradation Ability of…" , "Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms…" . These papers could provide further insights into the properties and effects of Benzo[e]pyrene-d12 and similar compounds.

生化学分析

Biochemical Properties

Benzo[e]pyrene-d12 interacts with various biomolecules in the cell. It has been shown to activate the aryl hydrocarbon receptor (AhR) pathway , which plays a crucial role in xenobiotic metabolism. The activation of AhR can lead to changes in the expression of various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of Benzo[e]pyrene-d12 on cells are multifaceted. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce inflammation and genetic toxicity in vessel-wall cells, contributing to cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of action of Benzo[e]pyrene-d12 involves its interaction with the AhR pathway . This interaction leads to changes at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Benzo[e]pyrene-d12 can change over time in laboratory settings. While specific data on Benzo[e]pyrene-d12 is limited, studies on Benzo[a]pyrene, a related compound, have shown that it can cause structural damage to genetic material, accelerate lipid peroxidation, and disrupt protein metabolism .

Metabolic Pathways

Benzo[e]pyrene-d12 is involved in various metabolic pathways. It has been shown to influence amino acid, carbohydrate, and lipid metabolism pathways, as well as the nucleotide metabolism pathway .

Subcellular Localization

Studies on related compounds like Benzo[a]pyrene have shown that they do not accumulate in acidic compartments .

特性

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriobenzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHTIQJNYSSKO-AQZSQYOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C4=C3C5=C(C(=C(C(=C25)[2H])[2H])[2H])C(=C4[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584153 | |

| Record name | (~2~H_12_)Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205440-82-0 | |

| Record name | (~2~H_12_)Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205440-82-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

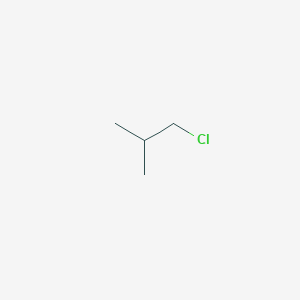

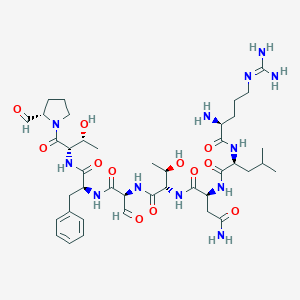

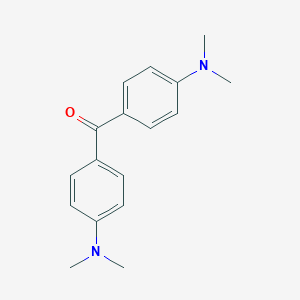

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)